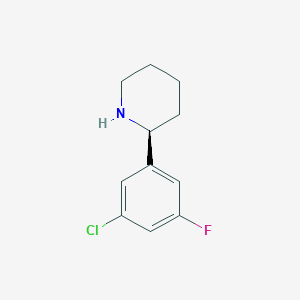

![molecular formula C28H20O8 B2380757 13-(3,4,5-トリメトキシフェニル)-2,10,16-トリオキサペンタシクロ[12.8.0.0^{3,12}.0^{4,9}.0^{17,22}]ドコサ-1(14),3(12),4(9),5,7,17(22),18,20-オクタエン-11,15-ジオン CAS No. 375359-23-2](/img/structure/B2380757.png)

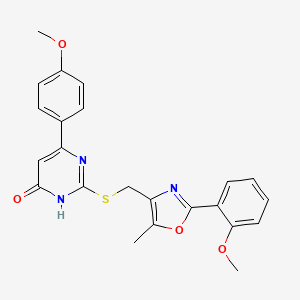

13-(3,4,5-トリメトキシフェニル)-2,10,16-トリオキサペンタシクロ[12.8.0.0^{3,12}.0^{4,9}.0^{17,22}]ドコサ-1(14),3(12),4(9),5,7,17(22),18,20-オクタエン-11,15-ジオン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

13-(3,4,5-Trimethoxyphenyl)-2,10,16-trioxapentacyclo[12.8.0.0^{3,12}.0^{4,9}.0^{17,22}]docosa-1(14),3(12),4(9),5,7,17(22),18,20-octaene-11,15-dione is a useful research compound. Its molecular formula is C28H20O8 and its molecular weight is 484.46. The purity is usually 95%.

BenchChem offers high-quality 13-(3,4,5-Trimethoxyphenyl)-2,10,16-trioxapentacyclo[12.8.0.0^{3,12}.0^{4,9}.0^{17,22}]docosa-1(14),3(12),4(9),5,7,17(22),18,20-octaene-11,15-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 13-(3,4,5-Trimethoxyphenyl)-2,10,16-trioxapentacyclo[12.8.0.0^{3,12}.0^{4,9}.0^{17,22}]docosa-1(14),3(12),4(9),5,7,17(22),18,20-octaene-11,15-dione including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗がん特性

この化合物に含まれるトリメトキシフェニル(TMP)官能基は、抗がん活性に関連付けられています。 研究者は、TMP誘導体がTaqポリメラーゼやテロメラーゼなどの酵素を阻害し、がん細胞の増殖に影響を与える可能性があることを発見しました 。その作用機序と抗がん剤としての可能性を探るには、さらなる研究が必要です。

光触媒とナノ構造

5,10,15,20-テトラ(3,4,5-トリメトキシフェニル)ポルフィリン(TTOP)は、テトラヒドロフラン(THF)と水の混合物中で自己組織化し、興味深いナノ構造を形成します。 これらの凝集体は光触媒活性を示し、有機化合物の分解に利用できます 。自己組織化挙動を理解し、光触媒特性を最適化することで、実用的な応用につながる可能性があります。

生物活性とファーマコフォア

3,4,5-TMP部分は、さまざまな化合物において重要なファーマコフォアとして機能します。コムブレタスタチン誘導体以外にも、多くの生物活性分子に報告されています。 例えば、カスパースの活性化を誘発し、ERK2タンパク質の発現を抑制し、ERKのリン酸化を阻害します 。研究者は、薬物設計と開発におけるその可能性を継続的に探求しています。

化学合成

この化合物の独特な構造は、化学合成の可能性を提供します。研究者は、3,4,5-トリメトキシシンナムアミドを1,2,3-トリアゾールに結合させることで、新規誘導体を合成しました。 これらの誘導体は、興味深い特性を示し、医薬品化学分野で応用が見られる可能性があります .

天然物研究

天然物はしばしば創薬のインスピレーションになります。この化合物の天然由来と独自の構造は、さらなる探求のための興味深い候補となっています。研究者は、新規薬物開発のためのリード化合物としての可能性を調査できます。

要約すると、3,4,5-トリメトキシフェニル酢酸は、がん研究から材料科学に至るまで、さまざまな分野で有望です。その多面的特性は、継続的な調査と応用を正当化します。 🌟

作用機序

Target of Action

These include tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β . These targets play crucial roles in cellular processes such as cell division, protein folding, redox homeostasis, gene expression, signal transduction, drug resistance, and cell growth .

Mode of Action

Tmp-bearing compounds have been reported to inhibit their targets effectively . For instance, TMP analogs have been found to fit into the colchicine binding site (CBS) of the αβ-tubulin heterodimer, leading to the inhibition of tubulin polymerization .

Biochemical Pathways

Tmp-bearing compounds have been known to impact a variety of biochemical pathways due to their broad range of targets . For example, by inhibiting tubulin, these compounds can affect the microtubule dynamics, disrupting cell division and leading to cell death .

Result of Action

Tmp-bearing compounds have demonstrated a wide range of bioactivity effects, including notable anti-cancer effects . They have also shown promising anti-fungal, anti-bacterial, and antiviral activities, as well as significant efficacy against various parasites . Furthermore, these compounds have been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties .

特性

IUPAC Name |

13-(3,4,5-trimethoxyphenyl)-2,10,16-trioxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,17,19,21-octaene-11,15-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H20O8/c1-31-19-12-14(13-20(32-2)26(19)33-3)21-22-24(15-8-4-6-10-17(15)34-27(22)29)36-25-16-9-5-7-11-18(16)35-28(30)23(21)25/h4-13,21H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBEVDVOVJQOHGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2C3=C(C4=CC=CC=C4OC3=O)OC5=C2C(=O)OC6=CC=CC=C65 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H20O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-Cyclopropyl-N-methyl-2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrole-7a-carboxamide;hydrochloride](/img/structure/B2380674.png)

![3-((4-bromophenyl)sulfonyl)-N-(2,4-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2380676.png)

![9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one](/img/structure/B2380678.png)

![Methyl 2-[(but-2-ynoylamino)methyl]-3-(2-methoxyphenyl)propanoate](/img/structure/B2380682.png)

![8-(2-((3-methoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2380688.png)

![1,7-bis(2-methoxyethyl)-9-methyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2380691.png)

![N-(2-ethylphenyl)-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2380696.png)